molecular formula C11H11ClN4O2 B11799379 Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11799379
M. Wt: 266.68 g/mol
InChI Key: DXWVXQPRZLQEEI-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a methyl group, and a triazole ring. Its molecular formula is C11H10ClN3O2, and it has a molecular weight of approximately 251.67 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then subjected to a cyclization reaction with sodium azide to form the triazole ring. The final step involves esterification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the chloropyridinyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar in structure but lacks the triazole ring, which may result in different chemical and biological properties.

    5-Methyl-2H-1,2,3-triazole-4-carboxylate: Lacks the chloropyridinyl group, which may affect its solubility and reactivity.

    6-Chloropyridin-2-yl derivatives: Various derivatives with different substituents can exhibit a range of biological activities and chemical reactivities.

This compound stands out due to its unique combination of functional groups, which contribute to its diverse applications and potential in scientific research.

Biological Activity

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate, a triazole derivative, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C11H11ClN4OC_{11}H_{11}ClN_{4}O and a molecular weight of approximately 266.68 g/mol. The synthesis of this compound typically involves the reaction of 6-chloropyridin-2-amine with ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate under specific reaction conditions to yield the desired product .

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In a study examining similar triazoles, compounds showed moderate to strong activity against Staphylococcus aureus and Escherichia coli . The presence of the chloropyridinyl moiety is believed to enhance the antimicrobial efficacy of the triazole scaffold.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli13
Enterococcus faecalis12

Anticancer Activity

Triazoles are also known for their anticancer properties. Recent studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines in vitro . The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in several studies. This compound may exhibit inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro assays have shown that triazoles can significantly reduce COX-2 levels compared to standard anti-inflammatory drugs like indomethacin .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the chloropyridine ring enhances lipophilicity and facilitates interaction with biological targets. Modifications at various positions on the triazole ring have been shown to influence activity levels significantly.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of triazole compounds revealed that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against Gram-positive bacteria compared to their non-substituted counterparts .
  • Cytotoxicity Assessment : In a comparative analysis of various triazole derivatives against cancer cell lines (e.g., HeLa and MCF7), this compound showed promising results with IC50 values in the micromolar range, indicating significant potential for further development as an anticancer agent .

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 2-(6-chloropyridin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H11ClN4O2/c1-3-18-11(17)10-7(2)14-16(15-10)9-6-4-5-8(12)13-9/h4-6H,3H2,1-2H3

InChI Key

DXWVXQPRZLQEEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C)C2=NC(=CC=C2)Cl

Origin of Product

United States

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